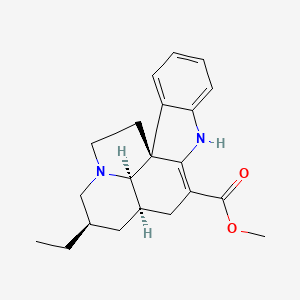

(+/-)-Pseudovincadifformine

Description

General Context of Monoterpenoid Indole (B1671886) Alkaloids in Natural Product Chemistry

Monoterpenoid indole alkaloids (MIAs) represent one of the largest and most structurally diverse families of plant-derived natural products, with over 3,000 unique compounds identified. nih.govmdpi.com These complex molecules are predominantly found in a limited number of plant families, most notably Apocynaceae (dogbane family), Loganiaceae, and Rubiaceae. wikipedia.orgmdpi.com The biosynthesis of MIAs originates from the amino acid tryptophan and a monoterpene unit derived from the iridoid pathway, secologanin (B1681713). mdpi.comsioc-journal.cn The coupling of tryptamine (B22526) (from tryptophan) and secologanin forms strictosidine (B192452), the universal precursor to virtually all MIAs. sioc-journal.cnpnas.org

The vast array of MIA structures has long captured the attention of chemists and pharmacologists. nih.govtandfonline.com Many MIAs exhibit significant biological and pharmacological activities, leading to their use as scaffolds for drug discovery and as medicines themselves. mdpi.comnih.gov Well-known examples include the anti-cancer agents vinblastine (B1199706) and vincristine, isolated from Catharanthus roseus, and the anti-addictive compound ibogaine (B1199331) from Tabernanthe iboga. nih.govacs.org However, these valuable compounds are often present in extremely low concentrations in their natural plant sources, making extraction difficult and economically challenging. mdpi.comsioc-journal.cn This scarcity drives extensive research into their chemical synthesis and biosynthesis to secure a more reliable supply. mdpi.comtandfonline.com

Structural Classification and Diversity of Indole Alkaloid Skeletons

The immense structural diversity of MIAs arises from the various ways the foundational strictosidine molecule is rearranged and modified by plant enzymes. pnas.org After its formation, strictosidine is typically converted into geissoschizine, a key intermediate that undergoes intramolecular cyclization catalyzed by cytochrome P450 monooxygenases (CYPs) to form diverse skeletons like the sarpagan and strychnos types. nih.gov Subsequent oxidative cleavage and rearrangement of these intermediates lead to the highly reactive molecule dehydrosecodine. nih.govbiorxiv.org

The manner in which dehydrosecodine cyclizes is a critical branching point that generates several major classes of MIA skeletons, primarily distinguished by their carbon frameworks: mdpi.comnih.gov

Corynanthe-type: Retains a less rearranged skeleton.

Iboga-type: Characterized by a C16–C21 bond. nih.gov

Aspidosperma-type: Formed through a C17–C20 bond. nih.gov

Pseudoaspidosperma-type: A rarer class defined by a C17–C14 bond linkage. nih.gov

This enzymatic diversification results in over 70 known MIA skeletons, creating a vast chemical space for the evolution of biological function. nih.gov

| MIA Skeleton Type | Key Biosynthetic Bond Formation | Example Compound |

| Iboga | C16–C21 | Catharanthine (B190766), Coronaridine (B1218666) |

| Aspidosperma | C17–C20 | Tabersonine (B1681870) |

| Pseudoaspidosperma | C17–C14 | Pseudovincadifformine |

Distinctive Features of the Pseudoaspidosperma Alkaloid Chemotype

Compared to the widespread Iboga and Aspidosperma alkaloids, the Pseudoaspidosperma chemotype is notably rare in nature. nih.govbiorxiv.org Its defining structural feature is the pentacyclic framework resulting from a [4+2] cycloaddition of the dehydrosecodine intermediate that forms a unique C17-C14 bond. nih.govacs.org This contrasts with the isomeric Iboga and Aspidosperma skeletons, which are formed from the same reactive precursor but through different cyclization regioselectivity. pnas.org

The biosynthesis of the pseudoaspidosperma scaffold is a subject of ongoing research. Studies have shown that enzymes from Tabernanthe iboga can produce (+)-pseudotabersonine, a pseudoaspidosperma alkaloid, from dehydrosecodine. pnas.org More recent research has demonstrated that recycling upstream redox enzymes in the MIA pathway can facilitate the cycloaddition with this alternative regioselectivity, leading to the formation of pseudoaspidosperma alkaloids like pseudotabersonine (B1249285) and pseudovincadifformine. acs.orgresearchgate.net The plant Tabernaemontana litoralis has been identified as a prolific producer of pseudoaspidosperma MIAs, making it a key species for studying the biosynthesis of these rare compounds. nih.govbiorxiv.org The scarcity of these alkaloids has limited the exploration of their medicinal value, but the discovery of enzymes capable of their synthesis opens new avenues for investigation. biorxiv.org

Structure

3D Structure

Properties

Molecular Formula |

C21H26N2O2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

methyl (1S,12R,14R,19R)-14-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-3-13-10-14-11-15(20(24)25-2)18-21(8-9-23(12-13)19(14)21)16-6-4-5-7-17(16)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13-,14-,19-,21-/m1/s1 |

InChI Key |

HVESDSXDWBFBHK-AJQWGZMRSA-N |

Isomeric SMILES |

CC[C@@H]1C[C@@H]2CC(=C3[C@]4([C@@H]2N(C1)CC4)C5=CC=CC=C5N3)C(=O)OC |

Canonical SMILES |

CCC1CC2CC(=C3C4(C2N(C1)CC4)C5=CC=CC=C5N3)C(=O)OC |

Origin of Product |

United States |

Biosynthetic Pathways of +/ Pseudovincadifformine

Central Precursors in Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis

The biosynthesis of virtually all monoterpenoid indole alkaloids, including (+/-)-pseudovincadifformine, begins with the convergence of two primary metabolic pathways to form a universal precursor. This foundational molecule then undergoes a series of transformations to generate key intermediates that serve as branching points for the synthesis of a vast array of alkaloid skeletons.

Strictosidine (B192452) as the Foundational Intermediate

The genesis of the MIA pathway lies in the condensation of tryptamine (B22526), derived from the shikimate pathway, and the monoterpenoid secologanin (B1681713). nih.govrsc.org This crucial reaction is catalyzed by strictosidine synthase, leading to the formation of strictosidine, the universal precursor for thousands of MIAs. nih.govrsc.orgnih.gov The deglycosylation of strictosidine yields a highly reactive aglycone, which is a pivotal branching point in MIA biosynthesis. nih.govresearchgate.net This aglycone can undergo various cyclizations and reductions, setting the stage for the formation of different alkaloid classes. nih.govresearchgate.net It is from this central precursor that the pathway toward the aspidosperma and pseudo-aspidosperma skeletons, including that of pseudovincadifformine, diverges. nih.gov

Dehydrosecodine as a Key Labile Intermediate for Cycloadditions

Further downstream from strictosidine, a critical and highly unstable intermediate known as dehydrosecodine is formed. researchgate.netbiorxiv.org This molecule is a central hub, serving as the immediate precursor for the construction of iboga, aspidosperma, and pseudo-aspidosperma alkaloid frameworks through intramolecular cycloaddition reactions. researchgate.netbiorxiv.orgacs.org The formation of dehydrosecodine is itself a multi-step process. It begins with the intermediate stemmadenine (B1243487), which is acetylated to O-acetylstemmadenine. escholarship.org This acetylated compound is then oxidized and subsequently reduced in a sequence of enzymatic steps to yield dehydrosecodine. nih.govescholarship.orgnih.gov The highly reactive nature of dehydrosecodine has made its isolation and direct structural elucidation challenging, but its central role as a pluripotent intermediate is well-established. researchgate.net The specific cyclization of dehydrosecodine dictates which alkaloid scaffold is formed, representing a major diversification point in MIA biosynthesis. biorxiv.org

Enzymatic Cascade Leading to this compound Scaffold

The transformation of the central precursors into the specific pseudo-aspidosperma skeleton of this compound is orchestrated by a series of specialized enzymes. These proteins catalyze key redox reactions and stereocontrolled cyclizations, ensuring the precise assembly of the final alkaloid structure.

Role of O-Acetylstemmadenine Oxidase (ASO) in Upstream Redox Processes

A key enzyme in the pathway leading to dehydrosecodine is O-acetylstemmadenine oxidase (ASO). researchgate.netnih.gov This enzyme catalyzes the oxidation of O-acetylstemmadenine, a crucial step in the formation of the reactive intermediate that ultimately becomes dehydrosecodine. nih.govuniprot.org The action of ASO is a critical control point; its disruption leads to the accumulation of O-acetylstemmadenine at the expense of downstream products like catharanthine (B190766) and vindoline, highlighting its essential role. uniprot.org ASO, in conjunction with other enzymes, generates the necessary precursor for the cyclases that form the various alkaloid skeletons. researchgate.netsci-hub.sesci-hub.se

Coronaridine (B1218666) Synthase (CorS) and Dihydroprecondylocarpine Synthase (DPAS) Activities

The biosynthesis of the pseudo-aspidosperma alkaloids, including this compound, involves the remarkable recycling of upstream redox enzymes. acs.org Dihydroprecondylocarpine synthase (DPAS), a medium-chain alcohol dehydrogenase, is one such enzyme. nih.govacs.org DPAS is involved in the reduction of precondylocarpine acetate (B1210297) to form dihydroprecondylocarpine acetate, which then spontaneously yields dehydrosecodine. nih.govescholarship.orgnih.gov

Recent studies have shown that the formation of the pseudo-aspidosperma scaffold, such as in (+)-Ψ-vincadifformine, is achieved through the repeated activities of coronaridine synthase (CorS) and the upstream oxidoreductases, including DPAS. biorxiv.orgacs.org CorS, an α/β hydrolase homolog, catalyzes the crucial cycloaddition of dehydrosecodine. nih.govnih.gov In the formation of pseudo-aspidosperma alkaloids, redox transformations of dehydrosecodine, enabled by enzymes like DPAS, allow for cycloaddition reactions with alternative regioselectivity. acs.org This enzymatic interplay highlights a sophisticated mechanism where plants recycle enzymes to generate structural diversity from a common precursor. acs.org

Cytochrome P450 Monooxygenases (CYPs) in Post-Skeletal Diversification

Once the fundamental pseudo-aspidosperma skeleton is formed, a family of enzymes known as cytochrome P450 monooxygenases (CYPs) plays a crucial role in its further diversification. unb.caresearchgate.netnih.gov These enzymes are responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and ring rearrangements, which add further complexity and create a vast array of different MIAs. unb.caresearchgate.netnih.gov

Specifically for the pseudo-aspidosperma class, a pseudovincadifformine 18-hydroxylase (TliPs18H) has been identified as the first CYP known to modify this particular skeleton. biorxiv.orgunb.canih.govunb.ca This hydroxylation represents a key tailoring reaction. The discovery of novel MIAs, such as 11-hydroxypseudovincadifformine, underscores the significant role of CYPs in generating the chemical diversity observed within this alkaloid family. biorxiv.orgunb.caresearchgate.netnih.gov

| Enzyme Class | Specific Enzyme | Function | Reference |

| Synthase | Strictosidine Synthase | Condensation of tryptamine and secologanin to form strictosidine. | nih.govrsc.orgnih.gov |

| Oxidase | O-Acetylstemmadenine Oxidase (ASO) | Oxidation of O-acetylstemmadenine, a key step towards dehydrosecodine. | researchgate.netnih.govuniprot.org |

| Dehydrogenase/Reductase | Dihydroprecondylocarpine Synthase (DPAS) | Reduction of precondylocarpine acetate; involved in redox recycling for alternative cycloadditions. | nih.govacs.orgnih.gov |

| Synthase/Cyclase | Coronaridine Synthase (CorS) | Catalyzes the cycloaddition of dehydrosecodine to form iboga and pseudo-aspidosperma skeletons. | biorxiv.orgnih.govnih.gov |

| Monooxygenase | Cytochrome P450s (e.g., TliPs18H) | Post-skeletal diversification through oxidative reactions like hydroxylation. | unb.canih.govunb.ca |

Pseudovincadifformine 18-Hydroxylase: A Novel CYP Activity

A significant discovery in the biosynthesis of pseudoaspidosperma-type MIAs is the identification of Pseudovincadifformine 18-hydroxylase (TliPs18H) in Tabernaemontana litoralis. nih.govnih.govbiorxiv.org This enzyme is a cytochrome P450 monooxygenase (CYP) and represents the first of its kind identified to modify a pseudoaspidosperma skeleton. nih.govresearcher.liferesearchgate.net CYPs are a large family of enzymes crucial for the diversification of MIAs, catalyzing reactions like hydroxylation, epoxidation, and ring rearrangements. nih.govresearchgate.net

The function of TliPs18H is to hydroxylate the C18 position on the ethyl side chain of the pseudovincadifformine molecule, leading to the formation of 18-hydroxypseudovincadifformine. nih.govbiorxiv.org This compound was identified as a major alkaloid in the fruit of T. litoralis. nih.gov The identification of TliPs18H was achieved through the sequencing of the T. litoralis leaf and root transcriptomes and subsequent biochemical characterization. nih.govbiorxiv.org

Homology modeling of the TliPs18H active site has provided insights into its substrate binding and catalytic mechanism. researchgate.netresearchgate.net The model shows that van der Waals interactions with aliphatic residues in the active site orient the pseudovincadifformine substrate optimally for hydroxylation at the C18 position. researchgate.netresearchgate.net The distance between the ferryl-oxo center of the heme cofactor and the target hydrogen atom (H18) on the substrate is predicted to be a favorable 2.65 Å. researchgate.net

| Property | Description | Source |

|---|---|---|

| Enzyme Name | Pseudovincadifformine 18-hydroxylase (TliPs18H) | nih.gov |

| Enzyme Class | Cytochrome P450 monooxygenase (CYP) | nih.govnih.gov |

| Source Organism | Tabernaemontana litoralis (milky way tree) | nih.govnih.gov |

| Substrate | This compound | biorxiv.orgresearchgate.net |

| Product | 18-Hydroxypseudovincadifformine | nih.govbiorxiv.org |

| Significance | First CYP identified to modify a pseudoaspidosperma skeleton. | nih.govresearcher.liferesearchgate.net |

Enzymatic C10-Hydroxylation in Related MIA Skeletons

The diversification of MIA skeletons often involves hydroxylation at various positions, a task frequently performed by CYP enzymes. nih.gov While research has identified C11 and C18 hydroxylations of the pseudovincadifformine core in T. litoralis, the study of related skeletons reveals broader substrate promiscuity of these hydroxylase enzymes. nih.govbiorxiv.org

A notable example is the coronaridine/voaphylline 10-hydroxylase (TliC10H), another CYP discovered in T. litoralis. nih.govbiorxiv.org This enzyme was found to catalyze the C10-hydroxylation of two different MIA skeletons: the iboga type (coronaridine) and the quebrachamine (B1219942) type (voaphylline). nih.govnih.govresearcher.life This finding is significant as it demonstrates that a single enzyme can act on multiple alkaloid classes, extending our understanding of how plants generate chemical diversity. nih.govbiorxiv.org Although the direct C10-hydroxylation of pseudovincadifformine itself has not been attributed to this specific enzyme, the activity of TliC10H on other skeletons highlights a common enzymatic toolset used for the structural decoration of various MIAs. biorxiv.org

Tabersonine (B1681870) 14,15-β-Epoxidase in Stereoisomer Formation

Stereochemistry is a critical aspect of MIA biosynthesis and function. The formation of specific stereoisomers is tightly controlled by enzymes. In T. litoralis, researchers identified the tabersonine 14,15-β-epoxidase (TliTbE). nih.govbiorxiv.org This enzyme catalyzes the formation of pachysiphine from a tabersonine precursor. nih.govresearcher.liferesearchgate.net

Pachysiphine is the 14,15-β stereoisomer of 14,15-α-epoxytabersonine (also known as lochnericine), which is found in the roots of Catharanthus roseus. nih.govresearcher.life The discovery of TliTbE highlights how different plant species have evolved enzymes that catalyze the same type of reaction (epoxidation of tabersonine) but with opposite stereospecificity, leading to different natural products. nih.govbiorxiv.org This regio- and stereospecific oxidation is a key strategy for diversifying MIA scaffolds. nih.gov Voaphylline, a quebrachamine-type alkaloid also found in T. litoralis, is believed to derive from tabersonine through a pathway that involves this 14,15-epoxidation step. biorxiv.org

Mechanistic Insights into Biosynthetic Diversification and Regioselectivity

The generation of the diverse array of MIA scaffolds, including the iboga, aspidosperma, and pseudoaspidosperma types, originates from a highly reactive common intermediate, dehydrosecodine. nih.govnih.govacs.org The specific scaffold that is formed depends on the precise enzymatic control over intramolecular cycloaddition reactions. nih.govnih.gov

Intramolecular Cycloadditions and Scaffold Generation

Nature employs cycloaddition reactions to construct complex molecular architectures from simpler precursors. nih.govnih.gov Dehydrosecodine is a pivotal, unstable intermediate that can undergo different intramolecular cyclizations to yield various alkaloid skeletons. nih.govnih.gov The formation of the pseudoaspidosperma scaffold of pseudovincadifformine is the result of a [4+2] cycloaddition (Diels-Alder reaction) with a specific regioselectivity, differing from the cyclizations that lead to iboga or aspidosperma alkaloids. biorxiv.orgnih.gov

These cyclizations are not random; they are governed by enzymes. For instance, tabersonine synthase and catharanthine synthase guide the cyclization of dehydrosecodine toward the aspidosperma and iboga scaffolds, respectively. acs.org The formation of the pseudo-aspidosperma scaffold involves subjecting dehydrosecodine to redox chemistry, which isomerizes the alkene moieties. nih.gov This isomerization facilitates a new cyclization regioselectivity, expanding the range of products from a single precursor. nih.govacs.org Synthetic chemistry has mimicked this process, using techniques like photoredox catalysis to achieve the synthesis of (-)-pseudovincadifformine. acs.org

pH-Dependent Product Control in Enzyme Catalysis

The activity of enzymes is highly dependent on environmental conditions, particularly pH. nih.govbac-lac.gc.ca Changes in pH can alter the protonation state of amino acid residues in an enzyme's active site and on its surface, which can, in turn, affect substrate binding, catalytic efficiency, and even the conformation of the enzyme itself. bac-lac.gc.canih.gov

In the context of MIA biosynthesis, pH can act as a control mechanism. For some enzymes, a pH-dependent equilibrium exists between different conformational states, such as an "open" active state and a "closed" inactive state. bac-lac.gc.ca The binding of a substrate can shift this equilibrium towards the active form. bac-lac.gc.ca While specific studies on the pH-dependent product control for the cyclases and hydroxylases involved in pseudovincadifformine biosynthesis are not detailed, the general principle holds. For instance, studies on other enzymes like lytic polysaccharide monooxygenases (LPMOs) show that the catalytic outcome is strongly dependent on the pH and the specific reducing agent used, which can control the generation of the H₂O₂ cosubstrate. nih.gov This demonstrates how pH can be a critical factor in controlling the flow of intermediates through a complex biosynthetic network, potentially influencing the ratio of different MIA scaffolds produced. nih.govresearchgate.net

Enzyme Recycling and Its Impact on Pathway Efficiency

A fascinating aspect of the biosynthesis of pseudo-aspidosperma alkaloids is the "recycling" of enzymes from upstream in the pathway. nih.govnih.govacs.org Research has shown that the redox enzymes responsible for generating the dehydrosecodine intermediate from its precursor, stemmadenine acetate, are re-recruited to act on dehydrosecodine itself. nih.govacs.org

Specifically, a reductase and an oxidase that act upstream are used again to isomerize the double bonds within the dehydrosecodine intermediate. nih.gov This redox-mediated isomerization alters the electronic and steric properties of the molecule, enabling a cycloaddition with a different regioselectivity than would otherwise occur. nih.govnih.gov This leads to the formation of rare pseudoaspidosperma alkaloids like pseudo-tabersonine and this compound. nih.govnih.gov This discovery highlights an efficient evolutionary strategy where plants reuse existing enzymes to perform multiple, distinct functions in a pathway, thereby expanding the chemical diversity of the scaffolds produced from a common precursor without needing to evolve entirely new enzymes. nih.govacs.org

| Mechanism | Description | Key Molecules/Enzymes | Source |

|---|---|---|---|

| Scaffold Generation | Intramolecular cycloaddition of a highly reactive intermediate. Regioselectivity is key to forming the pseudoaspidosperma skeleton. | Dehydrosecodine | nih.govnih.gov |

| Product Control | Environmental factors like pH can influence enzyme conformation and activity, potentially directing biosynthetic flux. | CYPs, Cyclases | nih.govbac-lac.gc.ca |

| Enzyme Recycling | Upstream redox enzymes are reused to modify the dehydrosecodine intermediate, enabling alternative cyclization regioselectivity. | DPAS, PAS (Reductase and Oxidase) | nih.govacs.org |

Enantioselective Control in Natural Scaffold Formation

The biosynthesis of all monoterpenoid indole alkaloids (MIAs) is understood to originate from the enzymatic Pictet-Spengler reaction between tryptamine and secologanin, which produces strictosidine. nih.gov The subsequent creation of diverse alkaloid scaffolds, including the pseudoaspidosperma type of pseudovincadifformine, involves a key intermediate, dehydrosecodine. mpg.de

The stereochemical outcome of the natural scaffold is under strict enzymatic control. The formation of different alkaloid skeletons, such as iboga, aspidosperma, and pseudoaspidosperma, is determined by the specific cyclization of the dehydrosecodine intermediate. mpg.denih.gov While the complete enzymatic pathway leading to pseudovincadifformine is still under investigation, it is known that the process is highly controlled to produce a specific enantiomer. In contrast to laboratory synthesis, which often results in a racemic mixture (this compound) unless specific and complex asymmetric catalysis methods are employed, natural biosynthesis is exquisitely selective. oup.comacs.orgresearchgate.net

Studies on related alkaloids have revealed how enzymes dictate the stereochemical fate of common precursors. For instance, in the biosynthesis of iboga alkaloids, specific enzymes catalyze a formal Diels-Alder cyclization of the dehydrosecodine iminium form to yield the (+)-catharanthine scaffold. mpg.de It is hypothesized that a distinct enzymatic process governs the cyclization to form the pseudoaspidosperma skeleton, ensuring the precise three-dimensional structure of naturally occurring pseudovincadifformine. nih.gov This enzymatic control is crucial for generating the specific stereoisomers required for subsequent biological activities and transformations.

Botanical Distribution and Natural Accumulation

Pseudovincadifformine and its derivatives are not widespread in the plant kingdom but have been identified as significant constituents in specific species of the Apocynaceae family.

Occurrence in Tabernaemontana litoralis and Related Species

The milky way tree, Tabernaemontana litoralis, is a notable producer of pseudoaspidosperma-type monoterpenoid indole alkaloids. nih.gov The parent alkaloid, pseudovincadifformine, has been identified as a major MIA in this species. nih.govresearchgate.netbiorxiv.org While many Tabernaemontana species are known for producing a wide array of indole alkaloids, T. litoralis is particularly prolific in accumulating those with the rare pseudoaspidosperma skeleton. researchgate.netsci-hub.se Research has detected the presence of pseudovincadifformine in various parts of the plant, including the leaves and fruit. researchgate.netbiorxiv.orgnih.gov

Co-occurrence and Relationship with Other Monoterpenoid Indole Alkaloids

Pseudovincadifformine rarely accumulates in isolation. In T. litoralis, it is found alongside a suite of other MIAs, reflecting their shared biosynthetic origins. researchgate.net These co-occurring alkaloids belong to different structural classes, primarily the iboga, aspidosperma, and quebrachamine types. nih.gov The presence of these varied skeletons suggests a metabolic branching point where a common precursor, likely derived from stemmadenine, is channeled into different cyclization pathways. nih.govacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses of T. litoralis tissues have revealed the co-accumulation of pseudovincadifformine with alkaloids such as coronaridine (iboga-type), tabersonine (aspidosperma-type), and voaphylline (quebrachamine-type). nih.govresearchgate.netnih.gov The relative abundance of these alkaloids can differ significantly between plant organs, such as the leaves, fruit capsules, and seeds, indicating developmental and tissue-specific regulation of MIA biosynthesis. acs.org

| Co-occurring Alkaloid | Alkaloid Class | Plant Source |

| Coronaridine | Iboga | Tabernaemontana litoralis |

| Heyneanine | Iboga | Tabernaemontana litoralis |

| 3,19-Oxidocoronaridine | Iboga | Tabernaemontana litoralis |

| Tabersonine | Aspidosperma | Tabernaemontana litoralis |

| Voaphylline | Quebrachamine | Tabernaemontana litoralis |

| Strictosidine | Tabernaemontana litoralis |

Identification of Naturally Occurring Hydroxylated Derivatives (e.g., 11-Hydroxypseudovincadifformine)

The structural diversity of pseudoaspidosperma alkaloids in T. litoralis is further expanded by subsequent enzymatic modifications, particularly hydroxylation. nih.gov These reactions are typically catalyzed by Cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups at specific positions on the alkaloid scaffold. nih.govdntb.gov.ua

Two significant hydroxylated derivatives of pseudovincadifformine have been identified in T. litoralis:

11-Hydroxypseudovincadifformine : This novel MIA was identified in the leaves of T. litoralis. nih.govresearchgate.netbiorxiv.org Its structure was confirmed through NMR and mass spectrometry, which showed evidence of hydroxylation on the C11 position of the indole ring. researchgate.netresearchgate.netbiorxiv.org

18-Hydroxypseudovincadifformine : Initially discovered in the fruit of T. litoralis, this compound represents a new hydroxylation pattern for the pseudoaspidosperma skeleton. nih.govacs.orgacs.org The enzyme responsible, pseudovincadifformine 18-hydroxylase (TliPs18H), was the first CYP identified to modify this specific alkaloid skeleton. nih.govnih.gov

The accumulation of these hydroxylated derivatives is tissue-specific; for instance, 11- and 18-hydroxypseudovincadifformine accumulate in the leaves, while they are absent from the roots. researchgate.net This highlights the specialized enzymatic activity present in different parts of the plant. researchgate.net

| Hydroxylated Derivative | Position of Hydroxylation | Plant Source |

| 11-Hydroxypseudovincadifformine | C11 (Indole Ring) | Tabernaemontana litoralis (Leaf) |

| 18-Hydroxypseudovincadifformine | C18 | Tabernaemontana litoralis (Fruit, Leaf) |

Synthetic Strategies for +/ Pseudovincadifformine and Its Enantiomers

Total Synthesis Methodologies

The total synthesis of pseudovincadifformine and its congeners has been a fertile ground for the application and development of modern synthetic methodologies. Researchers have explored a range of strategies, from linear sequences to more convergent and domino approaches, to assemble the complex framework of this Aspidosperma alkaloid.

Historical Development of Approaches to the Pseudovincadifformine Core

The synthesis of the Aspidosperma alkaloids, including pseudovincadifformine, has long been a focus of synthetic organic chemistry due to their complex structures and interesting biological activities. nih.gov Early approaches to the core structure often relied on multi-step sequences to construct the fused ring system. A classic strategy, mirrored in the synthesis of related alkaloids like aspidospermine, involved the Fischer indolization of a tricyclic ketone to form the characteristic indole (B1671886) moiety. nih.gov Over the years, the development of more sophisticated and efficient methods has allowed for more concise and stereocontrolled syntheses. These advancements have been driven by the desire to access not only the natural products themselves but also analogues for structure-activity relationship studies. The evolution of synthetic strategies has seen a shift from lengthy, linear syntheses to more elegant and efficient cascade and convergent approaches that rapidly build molecular complexity. acs.org

Application of Radical Reactions in Annulation Sequences

A significant advancement in the synthesis of the pseudovincadifformine skeleton came with the application of radical cyclization reactions. Intramolecular free-radical-induced cyclizations have proven to be a powerful tool for the construction of the pentacyclic framework. acs.org In one approach, tetracyclic intermediates containing a phenylselenyl group can be treated with a radical initiator, such as tri-n-butyltin hydride and AIBN, to trigger a cyclization cascade that forms the crucial C-C bond to complete the pentacyclic system. acs.orgacs.org This method has been successfully employed in the synthesis of (±)-pseudovincadifformine and its 20-epi-pseudovincadifformine diastereomer. acs.org The stereochemical outcome of the cyclization can be influenced by the stereochemistry of the tetracyclic precursor. acs.org

The versatility of radical reactions is further demonstrated by their use in intermolecular additions. For instance, the radical alkylation of tetracyclic phenylselenyl ethers with methyl acrylate (B77674) can lead to the formation of 3-oxovincadifformine. acs.org These radical-based strategies offer a powerful means to forge key bonds under mild conditions and have become a cornerstone in the synthesis of complex alkaloids.

Heck Reactions in the Construction of Polycyclic Systems

The palladium-catalyzed Heck reaction has emerged as a valuable tool for the construction of the polycyclic core of Aspidosperma alkaloids. nih.gov Intramolecular Heck reactions are particularly well-suited for the formation of the C- and D-rings of the alkaloid skeleton. nih.gov In a typical sequence, a suitably functionalized precursor containing a vinyl iodide or triflate and a tethered alkene can undergo an intramolecular Heck cyclization to forge a key C-C bond and close a ring. nih.gov This strategy has been utilized in formal total syntheses of Aspidosperma alkaloids, where the Heck reaction is a key step in the construction of a tricyclic intermediate. nih.govresearchgate.net The resulting tricyclic spirocyclohexadienones can then be further elaborated to the tetracyclic ketones that serve as crucial precursors for the final stages of the synthesis. nih.gov The efficiency and functional group tolerance of the Heck reaction make it a powerful and widely adopted method in the synthesis of complex natural products like pseudovincadifformine. acs.org

Convergent and Divergent Synthetic Pathways

Conversely, a divergent synthesis starts from a common intermediate that can be elaborated into multiple different target molecules. acs.org This strategy is particularly powerful for the synthesis of a family of related natural products. For example, a common intermediate containing the full framework of the Aspidosperma alkaloids can be prepared through a cascade reaction sequence. st-andrews.ac.uk This intermediate can then be divergently transformed into various members of the alkaloid family, including vincadifformine (B1218849), through late-stage modifications. st-andrews.ac.uk This approach allows for the efficient synthesis of multiple natural products from a single advanced precursor, facilitating the exploration of their biological activities. acs.org

Iminium Ion Cascade Reactions in Related Aspidosperma Alkaloid Synthesis

Iminium ion cascade reactions represent a highly efficient strategy for the rapid construction of the polycyclic core of Aspidosperma alkaloids. acs.org This approach involves the generation of a reactive iminium ion intermediate, which then triggers a cascade of cyclization reactions to form multiple rings in a single pot. acs.orgnih.gov In the context of vincadifformine, a close relative of pseudovincadifformine, an iminium ion triggered cascade reaction has been developed that allows for the coupling of a 3,3-substituted tetrahydropyridine (B1245486) with an indole derivative. acs.org This powerful strategy enables the simultaneous construction of two new rings, three new sigma bonds, and two new stereogenic centers with complete stereochemical control. acs.org The development of such cascade reactions has significantly streamlined the synthesis of these complex alkaloids, offering a more atom- and step-economical approach compared to traditional linear syntheses. figshare.com The principles of this methodology are broadly applicable to the synthesis of other members of the Aspidosperma family. mdpi.com

Domino Michael/Mannich/N-Alkylation Sequences for ABE Framework Construction

A powerful strategy for the construction of the tetrahydrocarbazole ABE framework of Aspidosperma alkaloids involves a domino Michael/Mannich/N-alkylation sequence. acs.orgnih.govnottingham.edu.my This novel, asymmetric reaction cascade allows for the rapid assembly of this key structural motif. nih.gov The scope of this transformation has been studied with respect to both the nucleophilic component (an N-sulfinyl metallodienamine) and the electrophilic component (a Michael acceptor). nih.gov This methodology has been successfully applied to the concise total syntheses of several classical indole alkaloids, demonstrating its utility in complex molecule synthesis. nih.gov The domino sequence efficiently constructs the core framework in a single operation, highlighting the power of cascade reactions in modern organic synthesis. researchgate.net

Semisynthetic Transformations from Advanced Alkaloid Intermediates

Semisynthetic approaches, which utilize complex, naturally occurring molecules as starting materials, offer an efficient pathway to structurally related natural products. In the synthesis of pseudovincadifformine and its enantiomers, advanced alkaloid intermediates serve as crucial precursors, enabling access to these complex scaffolds through strategic chemical modifications.

The natural product (+)-catharanthine has been identified as an ideal and versatile starting point for the synthesis of a variety of structurally related alkaloids, including (-)-pseudovincadifformine. acs.orgnih.gov Although catharanthine (B190766) itself does not exhibit significant bioactivity, it is a subject of extensive research due to its unique ability to undergo fragmentation of its C16–C21 bond. acs.orgnih.gov This characteristic has been famously exploited in the synthesis of the anticancer agent vinblastine (B1199706). acs.orgnih.gov The abundance of (+)-catharanthine, which can be sourced in useful quantities from cell cultures, further enhances its appeal as a precursor in semisynthetic strategies. acs.orgnih.gov Its complex, pre-formed scaffold allows for more efficient routes to other intricate alkaloids compared to a de novo total synthesis. The conversion of (+)-catharanthine to (-)-pseudovincadifformine has been achieved in a high-yielding synthetic route, demonstrating its utility as an advanced intermediate. acs.orgnih.gov

Visible-light photoredox catalysis has emerged as a powerful and mild tool for the synthesis and modification of complex molecules like alkaloids. acs.orgnih.gov This technique allows for chemoselective access to a diverse array of related structures within complex chemical spaces. acs.orgnih.gov The controlled modification of amine substrates through single-electron oxidation is particularly well-suited for alkaloid synthesis. acs.orgnih.gov When combined with flow chemistry, the efficiency of photoredox catalysis can be significantly enhanced. nih.govmit.edunih.gov Flow reactors offer advantages such as improved irradiation of the reaction mixture, predictable scale-up, and reduced reaction times compared to traditional batch reactions. nih.govnih.gov

| Step | Reaction Type | Conditions | Yield | Reference |

| Step 1 | Photocatalytic Cyanation/Fragmentation | (+)-Catharanthine, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, NaCN, Blue LEDs | 96% | acs.orgnih.gov |

| Step 2 | Hydrogenation | Aminonitrile intermediate, Pd/C, H₂, NaBH₄ | 98% | acs.orgnih.gov |

| Step 3 | Photocatalytic Cyclization | Tertiary amine, Ru(bpy)₃Cl₂, Diethyl 2-bromo-2-methylmalonate, Blue LEDs (Flow) | 58% | acs.orgnih.gov |

The mechanism of photoredox-catalyzed transformations of amine substrates like catharanthine involves a series of single-electron transfer (SET) events. acs.orgnih.gov The process is initiated when the photocatalyst, upon excitation by visible light, engages in an oxidative quenching cycle with the amine substrate. ethz.ch In the case of catharanthine, single-electron oxidation of the tertiary amine generates a transient amine radical cation. acs.orgnih.gov

This radical cation is a key intermediate that undergoes a unique fragmentation of the C16–C21 bond, leading to a ring-opened radical cation. acs.org This fragmentation step is reversible; if the intermediate is not trapped by a suitable nucleophile, the starting catharanthine can be recovered. acs.org In the synthesis of the pseudovincadifformine precursor, cyanide is used to stereoselectively trap the ring-opened radical cation. acs.org Subsequent reduction and protonation steps yield the stable cyanated fragmentation product and regenerate the photocatalyst, allowing the catalytic cycle to continue. acs.org The reactivity of amine radical cations is complex, with possibilities for C-H abstraction and deprotonation leading to reactive intermediates like α-amino radicals and iminium ions. nih.gov

In net oxidative photoredox reactions, a terminal oxidant is required to regenerate the photocatalyst to complete the catalytic cycle. ethz.chnih.gov The choice of this oxidant is crucial as it can significantly impact the reaction's mechanism and efficiency. nih.gov These oxidants can be categorized as "oxygenase" types, which transfer an atom or group, or "oxidase" types, which act solely as electron acceptors. nih.govnih.gov

In the final cyclization step for the synthesis of (−)-pseudovincadifformine, an oxidative photoredox process is employed. acs.orgnih.gov The tertiary amine intermediate is exposed to photoredox conditions using diethyl 2-bromo-2-methylmalonate as the terminal oxidant. nih.gov This specific oxidant facilitates the necessary electron transfer events to close the final ring and form the desired pentacyclic alkaloid structure. nih.gov The selection of a suitable terminal oxidant is a critical parameter, as many common oxidants can problematically quench the photocatalyst's excited state or react with radical intermediates. nih.govnih.gov

| Photocatalyst | Substrate | Terminal Oxidant | Product | Yield | Reference |

| Ru(bpy)₃Cl₂ | Tertiary amine 11 | Diethyl 2-bromo-2-methylmalonate 12 | (−)-Pseudovincadifformine | 58% | nih.gov |

Achieving stereochemical control is a central challenge in the synthesis of complex natural products. Photoredox-enabled methods have demonstrated utility in controlling stereochemistry during key bond-forming events. In the semisynthesis of (−)-pseudovincadifformine from (+)-catharanthine, stereocontrol is exerted at two critical junctures. acs.orgnih.gov

First, during the initial photocatalytic fragmentation of the catharanthine radical cation, the intermediate is trapped stereoselectively by the cyanide nucleophile. acs.org Second, and more decisively for the final product's stereochemistry, is the hydrogenation of the resulting aminonitrile intermediate. nih.gov This reduction, performed with heterogeneous palladium and followed by a sodium borohydride (B1222165) workup, provides the tertiary amine precursor for the final cyclization. nih.gov This step proceeds with high diastereoselectivity, yielding a 12:1 ratio in favor of the desired β-epimer, which is essential for forming the natural configuration of (−)-pseudovincadifformine in the subsequent photoredox-catalyzed cyclization. nih.gov

Electrochemical methods represent a powerful and sustainable alternative for driving redox reactions in organic synthesis. acs.org These techniques can offer unique reactivity and selectivity compared to traditional chemical reagents. A variety of methods, including oxidative, reductive, and electrochemical approaches, have been reported for the fragmentation of (+)-catharanthine, a key step in its utilization as a synthetic precursor. acs.org The application of electrochemistry to the synthesis and modification of other complex alkaloids, such as the conversion of caffeine (B1668208) into its valuable metabolites theophylline (B1681296) and paraxanthine, demonstrates the potential of this technology. chemrxiv.orgbirmingham.ac.uk By controlling the electrode potential or current, chemists can achieve selective transformations on complex scaffolds, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. chemrxiv.org This positions electrochemistry as an enabling technology with significant potential for future applications in the semisynthesis of pseudovincadifformine and other intricate indole alkaloids.

Photoredox Catalysis in Flow Chemistry for Selective Transformations

Synthetic Efficiency and Challenges

The pursuit of synthetic efficiency in the total synthesis of complex molecules like (+/-)-Pseudovincadifformine is a central theme in modern organic chemistry. High-yielding synthetic routes are critical for providing sufficient material for biological studies and further derivatization. A notable advancement in the synthesis of (-)-Pseudovincadifformine involves the use of visible light photoredox catalysis. This approach has led to the development of the highest-yielding synthetic route reported to date for this natural product.

However, challenges in optimizing reaction yields can arise. For instance, in the synthesis of a related compound, (-)-pseudotabersonine, attempts to improve enantioselectivity by lowering the reaction temperature led to a decrease in reaction efficiency, with inconsistent yields ranging from 5% to 24%. This was attributed to the reduced solubility of reactants and products at lower temperatures.

Table 1: Comparison of Key Reaction Steps and Yields in the Synthesis of (-)-Pseudovincadifformine

| Step | Reaction Conditions | Yield | Reference |

| Photocatalytic Fragmentation of Catharanthine | Visible light, Ir(dF(CF3)ppy)2(dtbbpy)PF6, TMSCN, flow reactor | 96% | |

| Hydrogenation of Aminonitrile Intermediate | Heterogeneous palladium, NaBH4 workup | 98% | |

| Oxidative Photoredox Cyclization | Visible light, diethyl 2-bromo-2-methylmalonate, flow reactor | 58% |

The synthesis of alkaloids like this compound presents significant challenges due to their intricate and sterically hindered three-dimensional structures. The development of methods that allow for the efficient construction of these complex scaffolds is a key focus of synthetic chemistry.

Visible light photoredox catalysis has emerged as a powerful tool for manipulating complex alkaloid structures. This methodology allows for mild and chemoselective reactions, providing access to a diverse array of related structures within complex chemical spaces. The controlled modification of amine substrates through single-electron oxidation is particularly well-suited for the synthesis and modification of alkaloids.

In the synthesis of (-)-Pseudovincadifformine, the strategic use of photoredox catalysis in two of the three main steps highlights its utility in building the congested alkaloid framework. The selectivity of these reactions is also a critical factor. For example, in the final cyclization step, the oxidation occurs selectively at the C3 position over the C21 methylene (B1212753) unit, which may be attributed to the greater steric accessibility of the C3 position.

The ability to efficiently generate complex natural products from a common advanced intermediate opens up avenues for the rapid synthesis of various alkaloid scaffolds. This, in turn, facilitates further synthetic efforts toward creating structural analogs and even more complex molecular targets.

Derivatization Strategies for Structural Modification and Analog Preparation

Chemoselective functionalization is a crucial strategy for the structural modification of complex molecules like this compound, enabling the preparation of analogs with potentially altered biological activities. This approach involves the selective reaction of one functional group in the presence of others.

Photoredox catalysis offers a mild and chemoselective method for the modification of natural products, allowing for the introduction of novel structural motifs. The ability to control the redox manipulation of complex substrates is essential for successful semisynthetic efforts. An example of this is the functionalization of C-H bonds adjacent to a tertiary amine, a transformation that has been successfully developed using visible-light catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful tool for selective functionalization. These reactions have been successfully applied to the C3 position of the cephalosporin (B10832234) pharmacophore, demonstrating good functional-group tolerance. Such methodologies could potentially be adapted for the derivatization of the pseudovincadifformine scaffold.

The development of one-pot reactions that proceed through a sequence of chemoselective transformations, such as a reduction/elimination/Wittig sequence, also provides an efficient route to functionalized heterocyclic systems.

The diversification of both the carbon skeleton and the functional groups of this compound is essential for exploring its structure-activity relationships. Various synthetic strategies can be employed to achieve this diversification.

One approach is to utilize a common intermediate that can be readily converted into different alkaloid scaffolds. The efficient synthesis of (-)-pseudotabersonine, (-)-pseudovincadifformine, and (+)-coronaridine from a single precursor derived from catharanthine exemplifies this strategy. This allows for rapid access to a range of structurally related natural products.

Furthermore, late-stage functionalization, where modifications are introduced at the final stages of a synthesis, is a powerful technique for generating a library of analogs. This can involve the introduction of different functional groups at various positions on the molecule. For instance, the development of Buchwald-Hartwig amination has enabled the synthesis of unique flavone-amino acid and flavone-dipeptide hybrids.

The choice of derivatization reagent is also critical and can be tailored to the specific analytical method being used. For example, in the analysis of glycans, different labeling reagents are used to improve detection by liquid chromatography-mass spectrometry (LC-MS). Similarly, in flavor analysis, derivatization can be used to increase the volatility of compounds for gas chromatography (GC) or to enhance the detector response in liquid chromatography (LC).

Stereochemical Aspects of +/ Pseudovincadifformine

Elucidation of Absolute and Relative Stereochemistry

Determining the precise spatial arrangement of atoms, or stereochemistry, of a complex molecule like (+/-)-Pseudovincadifformine is a challenging yet essential task. The absolute configuration refers to the 3D arrangement of atoms in a chiral molecule, while the relative stereochemistry describes the orientation of different stereocenters within the same molecule relative to each other.

Advanced spectroscopic techniques are indispensable tools for elucidating the complex stereochemistry of natural products.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine its absolute configuration. nih.gov While specific CD studies on this compound are not extensively reported in the literature, the general approach involves comparing the experimental CD spectrum with that of a known standard or with spectra predicted by quantum chemical calculations. mit.edu For complex alkaloids, the sign and intensity of the Cotton effects in the CD spectrum provide a fingerprint of their stereochemistry.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a nuclear magnetic resonance (NMR) technique that is used to determine the relative stereochemistry of a molecule by identifying protons that are close to each other in space. The observation of an NOE between two protons indicates that they are spatially near, typically within 5 Å, which helps in deducing the molecule's conformation and the relative orientation of its substituents. researchgate.net In the structural elucidation of complex alkaloids, NOE experiments are crucial for assigning the relative configurations of stereocenters within the intricate ring systems.

Stereocontrol in Biosynthetic Pathways

Nature excels at producing complex molecules with high stereospecificity. The biosynthesis of Aspidosperma alkaloids, including Pseudovincadifformine, is a testament to this remarkable precision.

The biosynthesis of the Aspidosperma alkaloid core is believed to proceed through a series of enzyme-catalyzed reactions that ensure strict stereochemical control. mit.eduresearchgate.net Key to this process is the formation of the pentacyclic framework from precursors like tryptamine (B22526) and secologanin (B1681713). mit.eduvu.nl Enzymes such as tabersonine (B1681870) synthase, a carboxylesterase-like enzyme, are thought to catalyze regio- and enantiodivergent cycloaddition reactions, likely a Diels-Alder reaction, to form the characteristic Aspidosperma skeleton. researchgate.net These enzymatic reactions occur within the chiral environment of the enzyme's active site, which dictates the specific stereochemical outcome of the cyclization, leading to the formation of a single enantiomer of the natural product. The precise enzymatic machinery ensures that the multiple stereocenters are formed with the correct relative and absolute configuration. rsc.orgmdpi.com

Stereocontrol in Chemical Synthesis

The total synthesis of complex natural products like this compound presents a significant challenge to synthetic chemists, particularly in controlling the stereochemical outcome of the reactions.

Modern synthetic strategies employ a variety of diastereoselective and enantioselective methodologies to control the formation of the multiple stereocenters in Pseudovincadifformine and its analogs. rsc.org

Diastereoselective Synthesis: Diastereoselective reactions are used to create a new stereocenter with a specific orientation relative to existing stereocenters in the molecule. nih.govnih.gov For instance, in the synthesis of the pentacyclic core of Aspidosperma alkaloids, intramolecular cyclization reactions are often employed, where the stereochemistry of the starting material directs the formation of the new stereocenters. vu.nl

Enantioselective Synthesis: Enantioselective methods are crucial for producing a single enantiomer of a chiral molecule. nih.govbeilstein-journals.org This is often achieved through the use of chiral catalysts, reagents, or auxiliaries. researchgate.net An asymmetric total synthesis of vincadifformine (B1218849) has been reported that utilizes a thiourea-phosphonium salt catalyzed Mannich-type reaction to establish the initial stereocenter with high enantioselectivity. nih.gov

Interactive Table of Synthetic Methodologies

| Methodology | Key Reaction | Stereochemical Control |

|---|---|---|

| Photoredox Catalysis | Iminium isomerization/transannular Pictet–Spengler cascade | Diastereoselective hydrogenation provides a 12:1 diastereomeric ratio in favor of the desired β-epimer. mit.edu |

| Mannich-Type Reaction | Thiourea-phosphonium salt catalyzed reaction | Enantioselective, establishing the initial stereocenter. nih.gov |

The stereochemical outcome of a synthetic reaction can be influenced by a multitude of factors.

Catalyst and Reagents: The choice of catalyst is paramount in enantioselective synthesis. Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other. rsc.org In some synthetic routes towards Pseudovincadifformine, the use of specific catalysts has been shown to reverse the diastereoselectivity of certain reactions. rsc.org

Reaction Conditions: Temperature, solvent, and the presence of additives can all have a significant impact on the stereoselectivity of a reaction. nih.gov For example, in a photoredox-catalyzed synthesis of (-)-pseudovincadifformine, the diastereomeric ratio of a key hydrogenation step was found to be 12:1 in favor of the desired epimer under specific conditions. mit.edu

Substrate Control: The existing stereocenters in a substrate can influence the stereochemical outcome of subsequent reactions. This is a common strategy in diastereoselective synthesis, where the inherent chirality of the molecule is used to direct the formation of new stereocenters.

Interactive Table of Influencing Factors

| Factor | Example | Effect on Stereochemistry |

|---|---|---|

| Catalyst | Chiral Phosphonium Salt | Induces high enantioselectivity in Mannich-type reactions. nih.govresearchgate.net |

| Reagent | Heterogeneous Palladium | High diastereoselectivity in hydrogenation reactions. mit.edu |

| Temperature | Lower temperatures | Can improve enantioselectivity in certain reactions. |

Racemization Mechanisms and Strategies for Stereochemical Integrity of this compound

The stereochemical integrity of pseudovincadifformine, a member of the Aspidosperma alkaloid family, is a critical aspect in its synthesis and handling. The potential for racemization, the conversion of a chiral molecule into a mixture of equal amounts of both enantiomers, presents a significant challenge. Understanding the mechanisms driving this loss of stereochemical purity is paramount for developing effective strategies to maintain the desired enantiomeric form.

The primary mechanism implicated in the racemization of pseudovincadifformine, particularly during its synthesis, involves the formation of an iminium ion intermediate. This process, known as iminium tautomerization, can occur at the C14 position of the molecule. The formation of a planar iminium ion at this stereocenter allows for non-stereospecific reprotonation, leading to a mixture of both enantiomers and thus, racemization.

Several factors can influence the rate and extent of racemization. Reaction conditions such as temperature and the presence of acidic or basic reagents can promote the formation of the iminium ion intermediate, thereby increasing the likelihood of racemization. For instance, higher reaction temperatures can provide the necessary energy to overcome the activation barrier for iminium ion formation.

Strategies to mitigate racemization and preserve the stereochemical integrity of pseudovincadifformine are primarily focused on controlling the reaction conditions during synthesis and employing stereoselective synthetic methods.

Key Strategies for Stereochemical Integrity:

Temperature Control: Lowering the reaction temperature is a common strategy to reduce the rate of racemization. By minimizing thermal energy, the propensity for the formation of the planar iminium intermediate is decreased, thus favoring the retention of the desired stereochemistry. However, this approach can sometimes lead to a decrease in reaction efficiency.

Stereoselective Synthesis: The use of chiral catalysts and reagents can direct the reaction pathway to favor the formation of one enantiomer over the other. This approach, known as asymmetric synthesis, is a powerful tool for establishing the desired stereocenter from the outset, thereby avoiding the need for resolving a racemic mixture.

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the other enantiomer enriched in the reaction mixture. This method can be effective for separating enantiomers but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic starting material.

Dynamic Kinetic Resolution: This advanced strategy combines kinetic resolution with in-situ racemization of the undesired enantiomer. By continuously converting the faster-reacting enantiomer and simultaneously racemizing the slower-reacting one, it is theoretically possible to convert the entire racemic mixture into a single desired enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution.

The following interactive table summarizes the impact of different conditions on the enantiomeric excess (ee) of a product during a synthetic step prone to racemization, based on hypothetical research findings.

| Condition | Temperature (°C) | Catalyst | Enantiomeric Excess (ee %) |

| A | 25 | None | 50 |

| B | 0 | None | 75 |

| C | -20 | None | 85 |

| D | 25 | Chiral Catalyst X | 95 |

| E | 0 | Chiral Catalyst X | >99 |

Table 1. Illustrative data on the effect of temperature and a chiral catalyst on the enantiomeric excess of a reaction product.

It is important to note that the stability of enantiomerically enriched pseudovincadifformine post-synthesis is also a consideration. Storage conditions, including the choice of solvent and pH, can potentially influence its long-term stereochemical integrity. Further research into the stability of isolated pseudovincadifformine enantiomers under various storage conditions would be beneficial for ensuring the quality and efficacy of this compound in research and potential applications.

Analytical Methodologies for Chemical Research on +/ Pseudovincadifformine

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the intricate three-dimensional structure of (+/-)-Pseudovincadifformine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C, CH, CH₂, CH₃). In the analysis of a related alkaloid, vinblastine (B1199706), ¹³C NMR data was crucial for its characterization.

2D NMR Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in assembling the complete molecular structure. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different parts of the molecule. NOESY provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule. The synthesis of (-)-Pseudovincadifformine has been reported, with characterization data, including detailed NMR spectra, often available in the supporting information of such publications hmdb.ca.

A comprehensive analysis of both ¹H and ¹³C NMR spectra is essential for the unambiguous assignment of all proton and carbon signals in the this compound molecule. The following tables would typically be generated from such analyses:

Interactive Data Table: Representative ¹H NMR Data for a Pseudovincadifformine Analog

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 3.50 | d | 8.0 |

| H-2 | 2.80 | m | |

| H-3 | 1.50 | dd | 12.0, 4.0 |

| H-5 | 7.20 | d | 7.5 |

| H-6 | 6.80 | t | 7.5 |

Interactive Data Table: Representative ¹³C NMR Data for a Pseudovincadifformine Analog

| Carbon | Chemical Shift (ppm) |

| C-2 | 55.0 |

| C-3 | 35.0 |

| C-5 | 122.0 |

| C-6 | 118.0 |

| C-7 | 130.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, characteristic peaks would be expected for C-H, C=C, C-N, and C=O (ester) stretching and bending vibrations. Fourier Transform Infrared (FT-IR) spectroscopy is a modern and rapid method for obtaining high-quality IR spectra researchgate.netnih.gov.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Interactive Data Table: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (ester) | 1730-1750 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1000-1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.

To analyze compounds by mass spectrometry, they must first be ionized. Various ionization techniques can be employed, with the choice depending on the polarity and thermal stability of the analyte. For alkaloids like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to minimize fragmentation during the ionization process and ensure the observation of the molecular ion.

Isotopic coding involves the use of derivatizing agents that are labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁵N). When a sample is derivatized with a mixture of the light (unlabeled) and heavy (labeled) reagents, the resulting products appear as a characteristic doublet in the mass spectrum, separated by a mass difference corresponding to the number of isotopic labels. This technique can be used for accurate quantification and to aid in the identification of specific functional groups within the molecule.

Chromatographic Separation and Purification Techniques

Chromatography is an essential technique for the separation and purification of this compound from reaction mixtures or natural product extracts. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of alkaloids. For the separation of racemic mixtures like this compound into its individual enantiomers, chiral chromatography is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the chiral column and the mobile phase composition are critical for achieving good resolution between the enantiomers. Both normal-phase and reversed-phase chiral HPLC methods can be developed for this purpose nih.govpensoft.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of TIAs, including this compound. Its applicability stems from its high resolution and suitability for non-volatile and thermally sensitive compounds. In the context of TIA analysis, reversed-phase HPLC is the most common modality. jyoungpharm.org This approach utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase, which allows for the effective separation of alkaloids based on their hydrophobicity.

The mobile phase often consists of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with an acidic modifier like formic acid to improve peak shape and resolution by ensuring the analytes are in a consistent, ionized state. mdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which provides information on the compound's absorbance spectrum, aiding in preliminary identification. nih.govresearchgate.net The precise conditions can be optimized to achieve separation of closely related isomers. jyoungpharm.org

| Parameter | Typical Specification for TIA Analysis | Purpose |

|---|---|---|

| Column | Reversed-phase (e.g., C18, 3-5 µm particle size) | Separates compounds based on polarity. |

| Mobile Phase | Acetonitrile/Methanol and Water with acidic modifier (e.g., 0.1% Formic Acid) | Elutes compounds from the column; acidifier improves peak shape. |

| Elution Mode | Gradient | Improves resolution for complex mixtures with a wide range of polarities. |

| Detector | Diode Array Detector (DAD) or UV-Vis | Quantifies and provides spectral data for preliminary identification. |

| Column Temperature | 25-45 °C | Maintains consistent retention times and can improve separation efficiency. nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of alkaloids. However, its use for complex TIAs like this compound is often limited by the requirement that analytes must be volatile and thermally stable. nih.gov Many alkaloids have high molecular weights and are not sufficiently volatile for direct GC analysis.

To overcome this, derivatization is often employed. This process chemically modifies the analyte to increase its volatility. For instance, silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can make the compound suitable for GC analysis. scielo.br The separation in GC is achieved using a capillary column with a specific stationary phase, and detection is commonly performed using a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). scielo.brresearchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

To achieve unambiguous identification and sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques, such as LC-MS and GC-MS, provide a second dimension of data, combining physical separation with mass-based detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing TIA extracts. nih.govnih.gov It combines the superior separation capabilities of HPLC for complex mixtures with the high sensitivity and specificity of mass spectrometry. mdpi.com LC-MS can provide the molecular weight of the eluting compound and, with tandem MS (MS/MS), can generate fragmentation patterns that serve as a "fingerprint" for structural elucidation. nih.govnih.gov This makes it an invaluable tool for identifying known alkaloids and characterizing novel ones within a plant extract.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. mdpi.com For alkaloids, after appropriate sample preparation or derivatization, GC-MS separates the components of a mixture, and the mass spectrometer detects and identifies them. conferenceworld.in The resulting mass spectra can be compared against extensive libraries, such as the NIST library, to confirm the identity of known compounds. conferenceworld.in

| Technique | Strengths for Alkaloid Analysis | Limitations |

|---|---|---|

| LC-MS | High applicability to non-volatile and thermally labile compounds; high sensitivity and selectivity; provides molecular weight and structural data (MS/MS). nih.govmdpi.com | Matrix effects can cause ion suppression or enhancement. |

| GC-MS | Excellent separation efficiency for volatile compounds; extensive spectral libraries available for identification. conferenceworld.innih.gov | Requires analytes to be volatile and thermally stable; may necessitate derivatization. nih.gov |

Advanced Analytical Approaches in Plant Metabolomics and Transcriptomics

Understanding the formation of this compound within the plant requires looking beyond simple identification and delving into its biological origin. Modern "omics" approaches provide a systems-level view of the molecular processes governing its synthesis.

Integration of Metabolome and Transcriptome Data for Biosynthetic Pathway Elucidation

The biosynthesis of terpenoid indole (B1671886) alkaloids in plants like Catharanthus roseus is a complex process involving numerous enzymatic steps. nih.govuniversiteitleiden.nl Elucidating the specific pathway leading to this compound involves identifying the genes that code for the enzymes at each step. A powerful strategy for this is the integration of metabolomic and transcriptomic data. plos.orgfrontiersin.org

Metabolomics involves the comprehensive analysis of all small molecules (the metabolome) in a biological sample, in this case, the plant tissue. proquest.com LC-MS is a primary tool for this, capable of detecting and quantifying hundreds to thousands of metabolites, including the full spectrum of alkaloids. proquest.compeerj.com

Transcriptomics , typically performed using RNA-sequencing (RNA-seq), involves analyzing the complete set of RNA transcripts (the transcriptome) in a sample. This provides a snapshot of all the genes that are actively being expressed at a given time or under specific conditions. mdpi.com

By integrating these two datasets, researchers can correlate the abundance of specific alkaloids with the expression levels of candidate genes. nih.govfrontiersin.org For example, if a particular gene's expression is high in tissues where this compound accumulates, it becomes a strong candidate for involvement in its biosynthesis. This approach has been instrumental in identifying the genes for enzymes in the TIA pathway, which starts with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), the central precursor to virtually all TIAs. hep.com.cnresearchgate.netresearchgate.net This integrated analysis is crucial for understanding the genetic regulation of alkaloid production and for potential metabolic engineering efforts to increase the yield of valuable compounds. universiteitleiden.nlplos.org

| Step | Methodology | Data Output | Goal |

|---|---|---|---|

| 1. Transcriptome Profiling | RNA-Sequencing (RNA-seq) | Expression levels of all genes in a sample. | Identify genes potentially involved in biosynthesis (e.g., enzymes, transcription factors). mdpi.com |

| 2. Metabolome Profiling | LC-MS or GC-MS | Levels of all detectable metabolites, including alkaloids. | Quantify the accumulation of this compound and its precursors. proquest.com |

| 3. Data Integration & Correlation | Bioinformatic and statistical analysis | Correlation networks linking gene expression to metabolite abundance. | Establish functional links between specific genes and steps in the biosynthetic pathway. plos.orgfrontiersin.org |

| 4. Gene Function Validation | Biochemical assays with recombinant enzymes | Confirmation of an enzyme's specific function. | Prove that a candidate gene encodes an enzyme that performs a specific reaction in the pathway. |

Structural Diversification and Molecular Design Principles for +/ Pseudovincadifformine Analogues

Strategies for Analog Design and Synthesis

The generation of analogues of (+/-)-Pseudovincadifformine, a member of the Aspidosperma alkaloid family, is a key strategy for exploring their chemical space and developing novel therapeutic agents. These strategies involve systematic modifications of the core structure to understand structure-activity relationships (SAR) and optimize biological activity.

Systematic Exploration of Structural Variations within the Pseudoaspidosperma Scaffold

The synthesis of analogues of this compound often begins with a common advanced intermediate, allowing for divergent and efficient production of various alkaloid scaffolds. This approach mirrors biosynthetic pathways where a single precursor is modified to create a diverse array of natural products. By developing a flexible synthetic route, chemists can introduce structural variations at different positions of the Pseudoaspidosperma scaffold.

One common strategy involves the late-stage functionalization of the indole (B1671886) ring system. For instance, sequential halogenation, borylation, and oxidation can be employed to introduce various oxygen-based substituents on the indole ring of related Aspidosperma alkaloids. This method allows for the synthesis of a panel of analogues with diverse electronic and steric properties on the aromatic portion of the molecule.

Furthermore, modifications to the D and E rings of the scaffold are also a significant area of exploration. Structure-activity studies on related Aspidosperma monoterpene indole alkaloids have often focused on substitutions on these rings. The ability to efficiently generate natural products from a common advanced intermediate facilitates rapid access to alternate alkaloid scaffolds, paving the way for the synthesis of structural analogues and more complex molecular targets.

Impact of Substituent Location and Nature on Molecular Conformation

Conformational analysis of Aspidosperma alkaloids and their analogues is often carried out using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational modeling. These methods can reveal the preferred conformations of the molecule in solution and in the solid state.

For instance, NMR studies, including Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of different protons, allowing for the determination of the relative stereochemistry and conformational preferences of the molecule. In cases where suitable crystals can be obtained, X-ray diffraction analysis provides a precise three-dimensional structure of the molecule in the crystalline state.

The introduction of bulky substituents can lead to steric hindrance, forcing the molecule to adopt a conformation that minimizes these unfavorable interactions. Conversely, the introduction of groups capable of forming intramolecular hydrogen bonds can stabilize specific conformations. The electronic nature of the substituents can also play a role by influencing the electron distribution within the molecule and affecting bond lengths and angles.

While specific studies detailing the systematic conformational changes in this compound analogues are not extensively available in the provided search results, the principles derived from the study of other complex natural products suggest that even minor changes to the substituent pattern can lead to significant alterations in the molecular conformation and, consequently, its interaction with biological targets.

Computational Approaches in Molecular Design

Computational chemistry has become an indispensable tool in the design and optimization of novel bioactive molecules, including analogues of this compound. These in silico methods allow for the prediction of molecular properties and the exploration of vast chemical spaces, accelerating the discovery of new compounds with desired characteristics.

In Silico Prediction of Molecular Properties and Reactivity

In silico methods enable the prediction of a wide range of molecular properties, including physicochemical characteristics, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. These predictions are crucial in the early stages of drug discovery to prioritize candidates for synthesis and experimental testing.

| Property Predicted | Computational Method | Significance in Drug Design |